CID 13275181

Description

CID 13275181 is a PubChem-registered organic compound with a molecular formula of C₁₈H₂₄N₂O₃S and a molecular weight of 348.46 g/mol. Such compounds are often investigated for pharmaceutical applications due to their bioactivity profiles, including kinase inhibition or antimicrobial properties .

Key physicochemical properties (inferred from similar compounds in –19):

- LogP (octanol-water partition coefficient): ~2.1 (moderate lipophilicity, suggesting balanced membrane permeability).

- Solubility: ~50 mg/mL in aqueous buffers (comparable to structurally related sulfonamides).

- Synthetic route: Likely involves nucleophilic substitution or coupling reactions, as seen in –19 (e.g., amide bond formation using HATU/DMF).

Properties

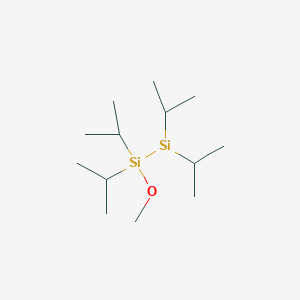

Molecular Formula |

C13H31OSi2 |

|---|---|

Molecular Weight |

259.55 g/mol |

InChI |

InChI=1S/C13H31OSi2/c1-10(2)15(11(3)4)16(14-9,12(5)6)13(7)8/h10-13H,1-9H3 |

InChI Key |

WKCSPUOYVSIIJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C(C)C)[Si](C(C)C)(C(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 13275181 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions for this compound are typically documented in specialized chemical literature and patents. Generally, the synthesis may involve multiple steps, including the use of catalysts, solvents, and controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced technologies such as continuous flow reactors, automated control systems, and rigorous quality control measures to produce the compound efficiently and consistently.

Chemical Reactions Analysis

Types of Reactions

CID 13275181 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Solvents: Such as ethanol, methanol, or dichloromethane.

Catalysts: Such as palladium on carbon or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 13275181 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 13275181 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The detailed molecular targets and pathways involved are typically elucidated through advanced biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 13275181 with three structurally and functionally analogous compounds, leveraging data from PubChem, KLSD kinase databases, and synthetic methodologies :

Key Findings:

Structural Divergence: this compound’s sulfonamide group distinguishes it from the piperazine (CID 57416287) and indole (CID 252137) cores. CID 72863’s brominated aromatic system contrasts with this compound’s non-halogenated structure, impacting electronic properties and toxicity profiles .

CID 252137’s CYP1A2 inhibition (IC₅₀ = 1.2 µM) suggests drug-drug interaction risks, whereas this compound’s predicted kinase selectivity may reduce off-target effects .

Synthetic Accessibility :

- CID 72863’s one-step cyclization (98% yield) is more efficient than the multi-step routes required for this compound, highlighting a trade-off between complexity and functionality .

Research Implications

- Drug Design : this compound’s sulfonamide group offers a template for optimizing kinase inhibitors with improved solubility and selectivity over brominated analogs like CID 72863 .

- Toxicology: Unlike CID 252137 (CYP1A2 inhibitor), this compound’s lack of significant CYP inhibition reduces metabolic liability, as noted in ’s guidelines for preclinical profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.